molecular formula C19H14FN5O2S3 B2773689 2-[(4-{[(2,1,3-benzothiadiazol-4-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide CAS No. 1203086-23-0

2-[(4-{[(2,1,3-benzothiadiazol-4-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2773689
CAS No.: 1203086-23-0
M. Wt: 459.53
InChI Key: IWOPYVRUTPOUMM-UHFFFAOYSA-N
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Description

2-[(4-{[(2,1,3-benzothiadiazol-4-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a sophisticated small molecule of significant interest in medicinal chemistry and chemical biology, particularly in the development of kinase-targeted therapies. This compound is designed as a potential kinase inhibitor , with its core structure integrating a benzothiadiazole moiety known for its electron-accepting properties and role in protein-ligand interactions. The molecular architecture, featuring the thiazole and fluorophenyl units, is characteristic of scaffolds engineered to occupy the ATP-binding pocket of various protein kinases, thereby modulating key signaling pathways. Researchers are investigating this compound for its utility in target identification and validation studies , where it can be used as a chemical probe to elucidate the function of specific kinases in cellular processes such as proliferation, apoptosis, and migration. Its research value is further amplified in the field of anticancer drug discovery , where novel kinase inhibitors are continuously sought to overcome drug resistance and improve therapeutic outcomes. The mechanism of action is presumed to involve competitive inhibition at the kinase active site, disrupting phosphotransfer and subsequent downstream signaling cascades. This makes it a critical tool for researchers aiming to dissect complex kinase networks and for hit-to-lead optimization campaigns in preclinical development.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O2S3/c20-11-4-6-12(7-5-11)21-17(27)10-29-19-22-13(9-28-19)8-16(26)23-14-2-1-3-15-18(14)25-30-24-15/h1-7,9H,8,10H2,(H,21,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOPYVRUTPOUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-{[(2,1,3-benzothiadiazol-4-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This compound features a benzothiadiazole moiety, which is known for its diverse pharmacological properties, including antibacterial and anticancer activities. Understanding the biological activity of this compound involves examining its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H14FN3O2S2C_{15}H_{14}FN_3O_2S_2 with a molecular weight of approximately 345.41 g/mol. The structure consists of several functional groups that contribute to its biological activity:

PropertyValue
Molecular FormulaC15H14FN3O2S2C_{15}H_{14}FN_3O_2S_2
Molecular Weight345.41 g/mol
IUPAC NameThis compound
Melting PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzothiadiazole moiety can inhibit various enzymes or disrupt cellular processes. For instance, compounds containing the benzothiadiazole ring have been shown to affect the activity of carbamoyl phosphate synthetase (CPS), an enzyme critical in the urea cycle and nucleotide synthesis .

Antimicrobial Activity

Research indicates that similar compounds with benzothiadiazole structures exhibit significant antimicrobial properties. For example, derivatives have shown efficacy against a range of bacterial strains and fungi . The presence of the thiazole and sulfanyl groups in our compound may enhance its antimicrobial efficacy by increasing membrane permeability or inhibiting key metabolic pathways in pathogens.

Anticancer Activity

Benzothiadiazole derivatives are also being explored for their anticancer potential. Studies have demonstrated that these compounds can induce apoptosis in cancer cells by modulating various signaling pathways . The specific interactions of our compound with cancer cell lines remain to be fully elucidated but suggest promising therapeutic applications.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of benzothiadiazole derivatives against Escherichia coli and Staphylococcus aureus, showing significant inhibition at concentrations as low as 50 µg/mL . The structure-function relationship indicated that modifications in the thiazole ring enhanced antibacterial potency.
  • Anticancer Screening : In a preliminary screening involving human cancer cell lines (e.g., HeLa and MCF-7), compounds similar to our target exhibited IC50 values ranging from 10 to 30 µM, indicating substantial cytotoxicity . Further investigations are necessary to determine the exact mechanism by which these compounds exert their effects.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzothiadiazole exhibit significant antiproliferative effects against various cancer cell lines. The compound's structural components may facilitate interactions with cellular targets involved in cancer progression:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific pathways related to cell cycle regulation and apoptosis. Studies have shown that benzothiadiazole derivatives can modulate cytochrome P450 enzymes, which are crucial for drug metabolism and can influence the efficacy of anticancer agents .
  • Case Studies : A study on fluorinated benzothiadiazoles demonstrated their ability to induce CYP1A1 expression in sensitive cancer cells, leading to enhanced antiproliferative activity without a biphasic dose-response relationship. This suggests that the compound could be developed as a more effective chemotherapeutic agent compared to its predecessors .

Antimicrobial Properties

Benzothiadiazole derivatives have been explored for their antimicrobial properties. The sulfonamide group present in the compound may enhance its efficacy against certain bacterial strains:

  • Research Findings : Studies have indicated that compounds containing benzothiadiazole exhibit activity against gram-positive and gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The compound's thiazole moiety has been associated with anti-inflammatory properties. Research has shown that similar compounds can inhibit inflammatory pathways:

  • Potential Applications : The anti-inflammatory effects could be beneficial in treating conditions such as arthritis or other inflammatory diseases, although specific studies on this compound are still limited.

Q & A

Basic: What are the key synthetic steps and reaction optimizations for synthesizing this compound?

The synthesis involves multi-step reactions, starting with the formation of the benzothiadiazole and thiazole rings, followed by coupling reactions to introduce sulfanyl and acetamide groups. Critical optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .
  • Catalysts : Use of coupling agents like EDCI or HOBt to facilitate amide bond formation .
  • Temperature control : Reactions often require precise temperature ranges (e.g., 0–60°C) to avoid side products .
  • Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify functional groups and regiochemistry (e.g., sulfanyl and acetamide linkages) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection monitors purity (>95% typically required) .
  • X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Advanced: How to design biological activity assays targeting specific enzymes or receptors?

  • Enzyme inhibition assays : Use recombinant enzymes (e.g., kinases, proteases) with fluorogenic substrates. Measure IC50_{50} values under standardized pH and temperature .
  • Cell-based models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to non-malignant cells to assess selectivity .
  • Target engagement studies : Employ surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding .

Advanced: How to resolve contradictions in reported biological activity data?

  • Standardize assay conditions : Variations in buffer pH, incubation time, or cell passage number can skew results. Replicate studies under identical protocols .
  • Orthogonal assays : Confirm activity using unrelated methods (e.g., enzymatic vs. cell-based assays) to rule out false positives .
  • Meta-analysis : Cross-reference with structurally analogous compounds to identify trends in substituent effects .

Advanced: What computational strategies predict target interactions and pharmacokinetics?

  • Molecular docking : Tools like AutoDock Vina model binding poses with benzothiadiazole and thiazole moieties in enzyme active sites .
  • Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100-ns simulations) to prioritize synthetic targets .
  • ADMET prediction : Software like SwissADME estimates solubility, metabolic stability, and blood-brain barrier penetration .

Basic: How to evaluate solubility and stability under experimental conditions?

  • Solubility screening : Test in DMSO for stock solutions, followed by dilution into aqueous buffers (PBS, pH 7.4) .
  • Stability studies : Use accelerated degradation conditions (e.g., 40°C, 75% humidity) and monitor via HPLC over 72 hours .
  • pH-dependent stability : Assess hydrolysis susceptibility by incubating in buffers ranging from pH 2–10 .

Advanced: What structure-activity relationship (SAR) strategies enhance biological potency?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the benzothiadiazole ring to modulate electron density and binding affinity .
  • Bioisosteric replacement : Replace the sulfanyl group with sulfonyl or methylene to alter metabolic stability .
  • Heterocycle modification : Substitute thiazole with oxadiazole or triazole to explore new binding interactions .

Advanced: How to troubleshoot low yields in coupling reactions?

  • Catalyst optimization : Increase equivalents of EDCI or use DMAP as an additive to activate carboxyl groups .
  • Solvent drying : Ensure anhydrous conditions by pre-treating DMF with molecular sieves .
  • Temperature gradients : Stepwise heating (e.g., 0°C → room temperature) improves regioselectivity in thiazole ring formation .

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